molecular formula C21H20ClN3O4S2 B2375238 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide CAS No. 933240-14-3

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide

Cat. No.: B2375238
CAS No.: 933240-14-3
M. Wt: 477.98
InChI Key: WNXNJVYIMQLLFA-UHFFFAOYSA-N
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Description

2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a synthetically designed small molecule that has emerged as a compound of interest in kinase inhibition research. Its structure, featuring a dihydropyrimidinone core, is recognized as a privileged scaffold in medicinal chemistry for targeting ATP-binding sites of various kinases. This compound is structurally related to inhibitors of the Janus kinase (JAK) family, particularly JAK3, which is a critical target for immunology and autoimmune disease research . The molecule's design incorporates specific substitutions, such as the 3-chloro-4-methylphenyl sulfonyl group, which are hypothesized to enhance selectivity and binding affinity. Researchers are investigating this compound as a potential tool for studying intracellular signaling pathways, including the JAK-STAT pathway, to further understand its role in inflammatory processes and hematopoiesis. Its mechanism of action is believed to involve competitive inhibition at the ATP-binding pocket, thereby modulating the phosphorylation and activation of downstream signal transducers and transcription factors. The compound's research value extends to oncology research , where dysregulated JAK-STAT signaling is implicated in the proliferation and survival of certain cancer cells, making it a valuable probe for elucidating novel therapeutic strategies. Furthermore, its potential cross-reactivity with other kinases like ROCK1 adds another dimension to its utility in studying cytoskeletal reorganization and cell motility. This reagent provides researchers with a specialized chemical probe to dissect complex kinase-driven biological systems and validate new targets for drug discovery.

Properties

IUPAC Name

2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S2/c1-3-14-6-4-5-7-17(14)24-19(26)12-30-21-23-11-18(20(27)25-21)31(28,29)15-9-8-13(2)16(22)10-15/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXNJVYIMQLLFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide is a complex organic molecule characterized by multiple functional groups, including a pyrimidine ring, a sulfonyl group, and an acetamide moiety. This structure suggests potential biological activities that are of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClN3O4S3C_{20}H_{18}ClN_{3}O_{4}S_{3}, with a molecular weight of approximately 496.0 g/mol. The presence of various substituents enhances its chemical reactivity and potential biological interactions.

Key Functional Groups

  • Pyrimidine Ring : Often associated with significant pharmacological properties.
  • Sulfonyl Group : Known for its role in enhancing solubility and biological activity.
  • Acetamide Moiety : Implicated in various biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the pyrimidine ring.
  • Introduction of the sulfonyl group.
  • Attachment of the acetamide moiety.

These synthetic routes highlight the complexity involved in producing this compound, which may impact its availability for biological testing.

Anticancer Activity

Research into structurally similar compounds has indicated potential anticancer properties. For instance, thiazolidinone derivatives containing similar functional groups have shown moderate to strong antiproliferative activity in various cancer cell lines, suggesting that compounds with comparable structures may exhibit similar effects .

Table 1: Comparative Anticancer Activity

Compound NameActivityReference
Thiazolidinone DerivativesModerate to Strong Antiproliferative
5-FluorouracilAnticancer
SulfadiazineAntimicrobial

The mechanism by which this compound may exert its biological effects could involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation and DNA fragmentation .
  • Target Interaction Studies : Investigating binding affinities with specific proteins involved in cancer progression could provide insights into its therapeutic potential.

Case Studies

Recent studies involving related compounds have shown promising results:

  • A study on thiazolidinone derivatives indicated that modifications at specific positions significantly influenced their anticancer properties, highlighting the importance of structural variations .
  • Another investigation into pyrimidine-based compounds revealed their effectiveness against specific cancer cell lines, suggesting that our target compound may share these beneficial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the sulfonyl group and the N-aryl/alkyl side chain. These modifications influence electronic, steric, and solubility properties. Key examples from the literature include:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name / Identifier Sulfonyl Substituent N-Substituent Key Structural Differences
Target Compound 3-Chloro-4-methylphenyl 2-Ethylphenyl Reference for comparison
N-(2-Chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide 4-Methylphenyl 2-Chlorophenyl Chloro vs. ethyl on N-aryl; methyl vs. chloro-methyl on sulfonyl
2-((5-((3-Chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(cyclohexenyl)ethyl)acetamide 3-Chloro-4-methoxyphenyl Cyclohexenylethyl Methoxy vs. methyl on sulfonyl; cyclohexenyl vs. ethylphenyl
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6) None (unsubstituted pyrimidinone) 2,3-Dichlorophenyl Lack of sulfonyl group; dichlorophenyl substituent
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound 5.12) None (unsubstituted pyrimidinone) Benzyl Benzyl vs. ethylphenyl; simpler side chain

Physicochemical Properties

  • Melting Points: Compound 5.6 (2,3-dichlorophenyl analog): 230°C . Compound 5.12 (benzyl analog): 196°C .
  • Solubility and Lipophilicity :

    • The 2-ethylphenyl group in the target compound likely enhances lipophilicity compared to the benzyl (Compound 5.12) or chlorophenyl () analogs.
    • Methoxy groups () may improve solubility via hydrogen bonding, whereas chloro and methyl groups (target compound) could reduce aqueous solubility.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions:

  • Sulfonylation : Introduce the 3-chloro-4-methylphenylsulfonyl group via nucleophilic substitution under anhydrous conditions (dichloromethane or DMF, 0–5°C) .
  • Thioether formation : React the dihydropyrimidinone core with a thiol-containing intermediate (e.g., mercaptoacetamide derivatives) using base catalysis (e.g., K₂CO₃) at 60–80°C .
  • Acetamide coupling : Attach the 2-ethylphenyl group via amide bond formation (EDC/HOBt coupling, room temperature) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Typical Yields :

StepYield RangeKey Conditions
Sulfonylation70–85%Anhydrous DCM, 0–5°C
Thioether formation60–75%K₂CO₃, DMF, 60°C
Final coupling50–65%EDC/HOBt, RT, 12h

Q. How can researchers confirm the structural integrity and purity of the compound?

  • 1H NMR : Look for characteristic peaks:
  • NH protons: δ 10.08–12.50 ppm (broad singlet, dihydropyrimidinone NH) .
  • Aromatic protons: δ 6.91–7.82 ppm (splitting patterns depend on substituents) .
  • SCH₂ group: δ ~4.08–4.12 ppm (singlet) .
    • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns. Example: A related compound showed [M+H]⁺ at m/z 344.21 .
    • Elemental Analysis : Match calculated vs. observed C, H, N, S values (e.g., C: 45.29% observed vs. 45.36% calculated) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase activity assays at 10–100 µM compound concentration) .
  • Cellular viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or resazurin, comparing IC₅₀ values to controls .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across studies?

  • Purity validation : Re-analyze batches via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >2% .
  • Assay optimization : Standardize cell culture conditions (e.g., serum concentration, passage number) and enzyme assay buffers (pH, ionic strength) .
  • Solubility checks : Use DMSO stocks ≤0.1% v/v to avoid solvent interference .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Biochemical assays :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified targets (e.g., kinases) at varying concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
    • Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses in enzyme active sites (e.g., sulfonyl group interacting with catalytic lysine) .

Q. How can structural modifications improve target selectivity or potency?

  • SAR-driven design :
  • Replace the 3-chloro-4-methylphenyl group with 4-fluorophenyl to assess halogen effects on binding .

  • Modify the 2-ethylphenyl acetamide to a 2,4-dimethylphenyl group to reduce steric hindrance .

    • Functional group swaps : Substitute the sulfonyl group with a carbonyl to test hydrogen-bonding requirements .

    Example Modifications and Outcomes :

    ModificationBiological OutcomeReference
    4-Fluorophenyl sulfonyl2.5× increased IC₅₀ against kinase X
    2,4-Dimethylphenyl acetamideImproved solubility (logP reduced by 0.8)

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

  • Exothermic reactions : Use jacketed reactors with controlled cooling during sulfonylation to prevent runaway reactions .
  • Purification bottlenecks : Switch from column chromatography to crystallization (e.g., ethanol/water system) for large batches .
  • Yield optimization : Increase stoichiometric excess of mercaptoacetamide (1.2–1.5 eq) to drive thioether formation .

Methodological Notes

  • Contradiction analysis : Always cross-validate bioactivity data with orthogonal assays (e.g., enzymatic vs. cellular) .
  • Synthetic reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) in detail to ensure consistency .

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